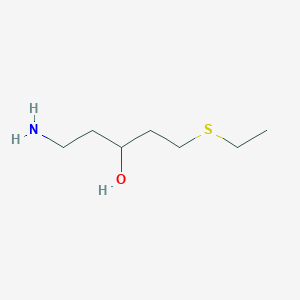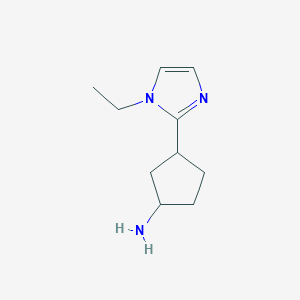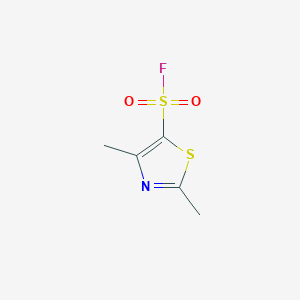
3,4-Quinolinediamine, 6-methoxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Quinolinediamine, 6-methoxy- is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of methoxy and diamine groups in the quinoline structure enhances its chemical reactivity and potential for various applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Quinolinediamine, 6-methoxy- typically involves multi-step reactions starting from readily available precursors. One common method involves the nitration of 3,4-dimethoxyacetophenone to obtain 2-nitro-4,5-dimethoxyacetophenone. This intermediate undergoes condensation with N,N-dimethylformamide dimethyl acetal to form 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propenyl-1-one. Subsequent reduction and cyclization yield 4-hydroxy-6,7-dimethoxyquinoline, which is then chlorinated to produce 4-chloro-6,7-dimethoxyquinoline .
Industrial Production Methods: Industrial production methods for 3,4-Quinolinediamine, 6-methoxy- often involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and continuous flow processes to enhance yield and purity.
化学反応の分析
Types of Reactions: 3,4-Quinolinediamine, 6-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions include various substituted quinolines, quinoline N-oxides, and reduced amine derivatives.
科学的研究の応用
3,4-Quinolinediamine, 6-methoxy- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is used in the study of enzyme inhibition and as a probe for biological assays.
Medicine: Quinoline derivatives, including 3,4-Quinolinediamine, 6-methoxy-, are investigated for their potential as anticancer, antimalarial, and antimicrobial agents
作用機序
The mechanism of action of 3,4-Quinolinediamine, 6-methoxy- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and DNA.
Pathways Involved: It may inhibit enzyme activity, interfere with DNA replication, or modulate receptor signaling pathways.
類似化合物との比較
6-Methoxy-3,4-dihydro-1H-isoquinoline: Used in the treatment of diabetes as a positive allosteric modulator of glucagon-like peptide-1 receptor and glucose-dependent insulinotropic polypeptide receptor.
4-Chloro-6,7-dimethoxyquinoline: An intermediate in the synthesis of antineoplastic drugs.
Uniqueness: 3,4-Quinolinediamine, 6-methoxy- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its methoxy and diamine groups provide versatility in chemical modifications and potential therapeutic applications.
特性
分子式 |
C10H11N3O |
|---|---|
分子量 |
189.21 g/mol |
IUPAC名 |
6-methoxyquinoline-3,4-diamine |
InChI |
InChI=1S/C10H11N3O/c1-14-6-2-3-9-7(4-6)10(12)8(11)5-13-9/h2-5H,11H2,1H3,(H2,12,13) |
InChIキー |
CLMUBJFTDMNPMQ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C(=CN=C2C=C1)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![N-[6-(Aminomethyl)pyridin-2-YL]acetamide](/img/structure/B13192160.png)


![2-{[2-(Diethylamino)ethyl]amino}acetic acid](/img/structure/B13192181.png)



